molecular formula C21H18O5 B2381707 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate CAS No. 328022-55-5

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

Cat. No.: B2381707
CAS No.: 328022-55-5
M. Wt: 350.37
InChI Key: VDWWNGUUZKCGOZ-UHFFFAOYSA-N
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Description

The compound “6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate” is a chemical compound with the linear formula C25H25NO6 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C25H25NO6 . The compound has a molecular weight of 435.481 . For more detailed structural information, you may need to refer to the compound’s specific datasheet or a chemical database .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 435.481 . More detailed physical and chemical properties might be available in the compound’s specific datasheet or a chemical database .

Scientific Research Applications

Fluorescence and Metal Interaction Properties

  • The fluorescent properties and metal interaction of derivatives of benzo[c]chromen-6-one, including the closely related 7,8,9,10-tetrahydrobenzo[c]chromenes, have been investigated. Such compounds have been found to exhibit fluorescence enhancement in the presence of metals, suggesting potential applications in spectrofluorometry across various scientific fields like analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).

Biological Activity

  • Modified coumarins, including 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, have shown potential biological activity, such as central and peripheral nervous system stimulation, and neuroleptic and tranquilizing activities. This indicates their potential use in pharmacology and neuroscience research (Garazd et al., 2002).

Novel Synthesis Methodologies

  • Innovative methods for synthesizing benzo[c]phenanthridine and 6H-dibenzo[c,h]chromen-6-one skeletons have been explored, showcasing the versatility and importance of these structures in chemical synthesis research (Pradeep et al., 2016).

Antibacterial Evaluation

  • Compounds based on 7,8,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl-2H-chromen-2-ones have been synthesized and evaluated for antibacterial activity, indicating potential applications in antimicrobial research (Velpula et al., 2015).

Fluorescence Properties in the Solid State

  • The synthesis and study of the fluorescence properties of various benzo[c]coumarin carboxylic acids highlight their potential use in material sciences and photophysics (Shi et al., 2017).

Cholinesterase Inhibitors for Alzheimer's Disease

  • Research on hydroxylated 6H-benzo[c]chromen-6-one derivatives (urolithins) and their analogs shows their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's Disease treatment (Gulcan et al., 2014).

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, it’s worth noting that similar compounds (6H-benzo[c]chromen-6-one derivatives) have been evaluated as potential acetylcholinesterase and butyrylcholinesterase inhibitors .

Safety and Hazards

Specific safety and hazard information for this compound may not be available as Sigma-Aldrich does not collect analytical data for this product . Researchers are responsible for confirming the product’s identity and/or purity .

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-24-14-6-4-5-13(11-14)20(22)25-15-9-10-17-16-7-2-3-8-18(16)21(23)26-19(17)12-15/h4-6,9-12H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWWNGUUZKCGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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